

# Application Notes and Protocols for FL118 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FL118-C3-O-C-amide-C-NH2

Cat. No.: B12377099

Get Quote

#### Introduction

FL118, also known by its chemical name 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent, orally active survivin inhibitor and a camptothecin analogue.[1] It has demonstrated significant antitumor activity in various preclinical cancer models.[2][3][4] This document provides detailed application notes and protocols for the administration of FL118 in animal models, intended for researchers, scientists, and drug development professionals. While the user's query included the chemical string "FL118-C3-O-C-amide-C-NH2," publicly available scientific literature predominantly refers to the active compound as FL118. It is possible this chemical name refers to a specific derivative or a conjugated form of FL118 not yet widely documented. The following protocols are based on the extensive research conducted on FL118.

### **Mechanism of Action**

FL118 exhibits a multi-targeted approach to cancer therapy. Its primary mechanisms of action include:

Inhibition of Anti-apoptotic Proteins: FL118 selectively inhibits the expression of several key
anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[3][5] This inhibition occurs
in a p53-independent manner, making it effective against a broad range of tumors regardless
of their p53 status.[3][5]



- Induction of Pro-apoptotic Proteins: The compound induces the expression of pro-apoptotic proteins such as Bax and Bim.[5]
- DDX5 Binding: FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1][6]
- Homologous Recombination Repair Inhibition: By reducing survivin levels, FL118
  downregulates the expression of RAD51, a key protein in the homologous recombination
  DNA repair pathway, thereby attenuating DNA repair processes in cancer cells.[7]
- Overcoming Drug Resistance: FL118 is not a substrate for the ABCG2 efflux pump, which is
  often responsible for resistance to other camptothecin analogs like irinotecan and topotecan.
   [5] This allows FL118 to be effective against tumors that have developed resistance to these
  drugs.[8]

# **Signaling Pathway**

The following diagram illustrates the key signaling pathways affected by FL118, leading to cancer cell apoptosis and inhibition of tumor growth.





Click to download full resolution via product page

Caption: FL118 signaling pathway leading to apoptosis and tumor growth inhibition.

# **Experimental Protocols Animal Models**

Preclinical studies of FL118 have successfully utilized various human tumor xenograft models in immunocompromised mice. Commonly used models include:

- Human Colon Cancer Xenografts: SW620, HCT116
- Human Head and Neck Cancer Xenografts: FaDu
- Human Ovarian Cancer Xenografts: ES-2
- Multiple Myeloma Xenografts: UM9



Female BALB/c nude mice or SCID (severe combined immunodeficiency) mice are typically used for these studies.[1]

#### **Formulation and Administration**

FL118 can be administered via oral gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.) injection. The formulation depends on the route of administration.

- 1. Oral Gavage Formulation
- Vehicle: Details on a specific vehicle for oral gavage are not extensively published, but a suspension in a suitable, non-toxic vehicle would be appropriate.
- · Protocol:
  - Prepare a homogenous suspension of FL118 in the chosen vehicle.
  - Administer the formulation to mice using a gavage needle.
  - Dosage and frequency will depend on the specific experimental design.
- 2. Intraperitoneal (i.p.) Injection Formulation[9]
- Vehicle: 5% DMSO, 10-20% Tween-80, and 75-85% saline.
- Protocol:
  - Dissolve FL118 in DMSO to create a stock solution (e.g., 1 mg/mL).
  - Further dilute the stock solution in a mixture of Tween-80 and saline to achieve the final desired concentration and vehicle composition.
  - Administer the solution via i.p. injection.
- 3. Intravenous (i.v.) Injection Formulation[9][10]

A Tween 80-free formulation has been developed to improve tolerability and allow for higher dosing.[10]



- Vehicle: The precise composition of the clinical-grade i.v. formulation is proprietary but is described as a Tween 80-free solution.
- · Protocol:
  - Prepare the FL118 solution in the sterile, Tween 80-free vehicle.
  - Administer the formulation via tail vein injection.

## **Dosing and Schedules**

The maximum tolerated dose (MTD) and optimal dosing schedule for FL118 vary depending on the formulation, administration route, and the specific animal model. The following tables summarize reported dosing regimens.

Table 1: Maximum Tolerated Doses (MTD) of FL118

| Administration<br>Route | Formulation             | Schedule   | MTD (mg/kg) | Reference |
|-------------------------|-------------------------|------------|-------------|-----------|
| Intraperitoneal (i.p.)  | Tween 80-<br>containing | daily x 5  | 0.2         | [9][11]   |
| Intraperitoneal (i.p.)  | Tween 80-<br>containing | q2d x 3    | 0.5         | [9][11]   |
| Intraperitoneal (i.p.)  | Tween 80-<br>containing | weekly x 4 | 1.5         | [11]      |
| Intravenous (i.v.)      | Tween 80-free           | daily x 5  | 1.5         | [11]      |
| Intravenous (i.v.)      | Tween 80-free           | q2d x 5    | 1.5 - 2.0   | [11]      |
| Intravenous (i.v.)      | Tween 80-free           | weekly x 4 | 5.0         | [11]      |

Table 2: Exemplary Antitumor Efficacy Studies



| Animal<br>Model | Tumor Type                                     | Administrat<br>ion Route   | Dosage &<br>Schedule                            | Outcome                                    | Reference |
|-----------------|------------------------------------------------|----------------------------|-------------------------------------------------|--------------------------------------------|-----------|
| Nude Mice       | ES-2 Ovarian<br>Cancer                         | Oral gavage                | 5 or 10<br>mg/kg, once<br>a week for 20<br>days | Dose-<br>dependent<br>tumor<br>suppression | [1]       |
| SCID Mice       | FaDu &<br>SW620<br>Xenografts                  | Intravenous<br>(i.v.)      | Not specified                                   | Tumor<br>elimination                       | [9]       |
| SCID Mice       | FaDu &<br>SW620<br>Xenografts                  | Intravenous<br>(i.v.)      | q2d x 5                                         | Tumor elimination with rare relapse        | [9]       |
| SCID Mice       | Irinotecan-<br>resistant<br>FaDu<br>Xenografts | Intraperitonea<br>I (i.p.) | 1.5 mg/kg,<br>q2d x 5                           | Tumor<br>regression                        | [8]       |

### **Pharmacokinetic Data**

Pharmacokinetic studies in SCID mice bearing human tumor xenografts have shown that FL118 is rapidly cleared from the bloodstream and effectively accumulates in tumor tissue with a long retention half-life.[8]

Table 3: Pharmacokinetic Parameters of FL118 in Female SCID Mice (1.5 mg/kg i.v.)[1]

| Sample      | T 1/2 (hr) | T max (hr) | C max (ng/g or<br>ng/mL) | AUC (hrng/g or<br>hrng/mL) |
|-------------|------------|------------|--------------------------|----------------------------|
| FaDu Tumor  | 6.852      | 0.167      | 115                      | 413                        |
| SW620 Tumor | 12.75      | 0.167      | 158                      | 842                        |
| Plasma      | 1.788      | 0.167      | 43                       | 82                         |



# **Experimental Workflow**

The following diagram outlines a typical experimental workflow for evaluating the efficacy of FL118 in a xenograft animal model.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo efficacy studies of FL118.



## Conclusion

FL118 is a promising anticancer agent with a unique multi-targeted mechanism of action and has demonstrated significant efficacy in a variety of preclinical animal models. The choice of formulation, administration route, and dosing schedule is critical for achieving optimal therapeutic outcomes. Researchers should carefully consider the experimental objectives and the specific tumor model when designing in vivo studies with FL118. The information provided in these application notes serves as a comprehensive guide for the effective administration and evaluation of FL118 in a research setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, McI-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models PMC [pmc.ncbi.nlm.nih.gov]



- 9. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ASCO Post [ascopost.com]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for FL118
   Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12377099#fl118-c3-o-c-amide-c-nh2-animal-model-administration-guide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com